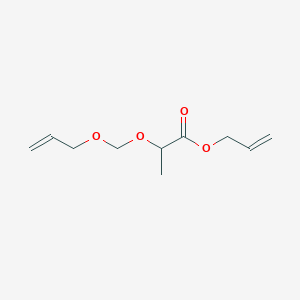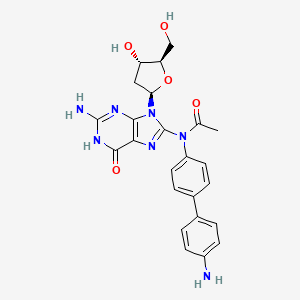
Guanosine, 8-(acetyl(4'-amino(1,1'-biphenyl)-4-yl)amino)-2'-deoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Guanosine, 8-(acetyl(4’-amino(1,1’-biphenyl)-4-yl)amino)-2’-deoxy- is a complex organic compound that combines the structural elements of guanosine and biphenyl
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of guanosine, 8-(acetyl(4’-amino(1,1’-biphenyl)-4-yl)amino)-2’-deoxy- typically involves multiple steps. The process begins with the acetylation of 4’-amino(1,1’-biphenyl)-4-yl)amine, followed by its coupling with 2’-deoxyguanosine. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, which is essential for its application in research and development.
Analyse Chemischer Reaktionen
Types of Reactions
Guanosine, 8-(acetyl(4’-amino(1,1’-biphenyl)-4-yl)amino)-2’-deoxy- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the biphenyl moiety, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Guanosine, 8-(acetyl(4’-amino(1,1’-biphenyl)-4-yl)amino)-2’-deoxy- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in DNA and RNA interactions.
Medicine: Explored for its potential therapeutic effects, including anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of guanosine, 8-(acetyl(4’-amino(1,1’-biphenyl)-4-yl)amino)-2’-deoxy- involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can form covalent bonds with DNA, leading to the inhibition of DNA replication and transcription. This mechanism is particularly relevant in its potential anticancer activity, where it can induce apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Aminobiphenyl: Known for its carcinogenic properties and used in the synthesis of dyes and rubber antioxidants.
2’-Deoxyguanosine: A nucleoside component of DNA, involved in various biological processes.
Uniqueness
Guanosine, 8-(acetyl(4’-amino(1,1’-biphenyl)-4-yl)amino)-2’-deoxy- is unique due to its combined structural features of guanosine and biphenyl, which confer distinct chemical and biological properties. Its ability to interact with DNA and potential therapeutic applications set it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
82682-89-1 |
|---|---|
Molekularformel |
C24H25N7O5 |
Molekulargewicht |
491.5 g/mol |
IUPAC-Name |
N-[2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-8-yl]-N-[4-(4-aminophenyl)phenyl]acetamide |
InChI |
InChI=1S/C24H25N7O5/c1-12(33)30(16-8-4-14(5-9-16)13-2-6-15(25)7-3-13)24-27-20-21(28-23(26)29-22(20)35)31(24)19-10-17(34)18(11-32)36-19/h2-9,17-19,32,34H,10-11,25H2,1H3,(H3,26,28,29,35)/t17-,18+,19+/m0/s1 |
InChI-Schlüssel |
AHBQGNZJQFIGBI-IPMKNSEASA-N |
Isomerische SMILES |
CC(=O)N(C1=CC=C(C=C1)C2=CC=C(C=C2)N)C3=NC4=C(N3[C@H]5C[C@@H]([C@H](O5)CO)O)N=C(NC4=O)N |
Kanonische SMILES |
CC(=O)N(C1=CC=C(C=C1)C2=CC=C(C=C2)N)C3=NC4=C(N3C5CC(C(O5)CO)O)N=C(NC4=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


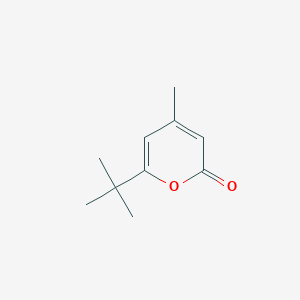
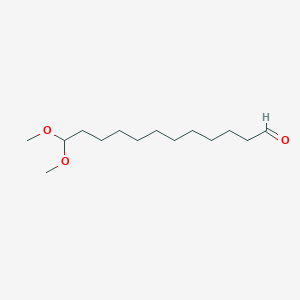
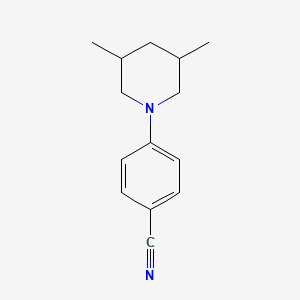
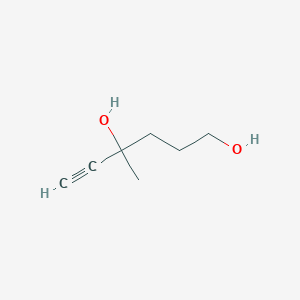
![Methyl 7-oxospiro[5.5]undeca-1,3-diene-2-carboxylate](/img/structure/B14413851.png)

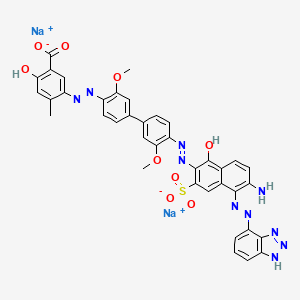

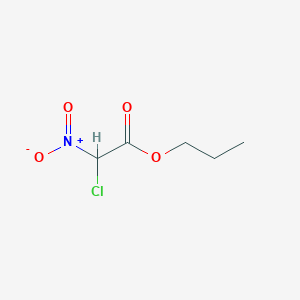
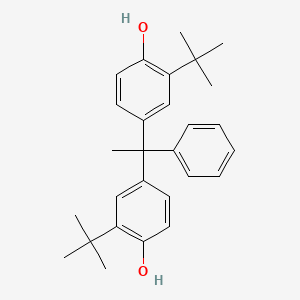
![Cyclohexanone, 2-[(1R)-1-(1-naphthalenyl)-2-nitroethyl]-, (2S)-](/img/structure/B14413884.png)


